REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[Na+].[Na+].Cl[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.C12(PC34CC(CC3)CC4)CC(CC1)CC2>C(O)C.O.C(Cl)Cl.[Cl-].[Cl-].C(#N)C1C=CC=CC=1.C(#N)C1C=CC=CC=1.[Pd+2]>[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:1]([OH:2])=[O:4] |f:0.1.2,8.9.10.11.12|
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
dinorbornylphosphine
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
C12(CCC(CC1)C2)PC21CCC(CC2)C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
161 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].C(C1=CC=CC=C1)#N.C(C1=CC=CC=C1)#N.[Pd+2]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The autoclave is rinsed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ethanol
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DISTILLATION
|
Details
|
the ethanol is distilled off in a vacuum
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallised from water/ethanol/acetone
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[Na+].[Na+].Cl[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.C12(PC34CC(CC3)CC4)CC(CC1)CC2>C(O)C.O.C(Cl)Cl.[Cl-].[Cl-].C(#N)C1C=CC=CC=1.C(#N)C1C=CC=CC=1.[Pd+2]>[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:1]([OH:2])=[O:4] |f:0.1.2,8.9.10.11.12|
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
dinorbornylphosphine
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
C12(CCC(CC1)C2)PC21CCC(CC2)C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
161 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].C(C1=CC=CC=C1)#N.C(C1=CC=CC=C1)#N.[Pd+2]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The autoclave is rinsed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ethanol
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DISTILLATION
|
Details
|
the ethanol is distilled off in a vacuum
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallised from water/ethanol/acetone
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |